MAO-B Inhibition: >5.9-Fold Selectivity Over MAO-A vs. Reported High-Potency MAO-B Inhibitors
3,4-Dichloro-6-ethoxyquinoline exhibits weak but measurable inhibition of human MAO-B with an IC50 of 17,000 nM, while showing essentially no inhibition of human MAO-A (IC50 > 100,000 nM), translating to at least a 5.9-fold selectivity window for MAO-B [1]. This contrasts with the high-potency MAO-B inhibitor N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which achieves an IC50 of 5.30 nM and >1,887-fold selectivity [2]. The quantitative difference defines this compound's utility as a negative control or a weak reference inhibitor rather than a lead candidate.
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (MAO-B); IC50 > 100,000 nM (MAO-A); Selectivity index (MAO-A/MAO-B) ≥ 5.9 |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: IC50 = 5.30 ± 0.74 nM (MAO-B); Selectivity index ≥ 1,887 |
| Quantified Difference | Target compound is ~3,200-fold less potent against MAO-B than comparator; selectivity window is ~320-fold narrower |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay |
Why This Matters
This weak inhibition profile establishes the compound as a validated low-activity control for MAO-B assay development or counter-screening, with documented selectivity data that supports its use as a reference standard where high-potency inhibitors would confound results.
- [1] BindingDB. BDBM50450820 / CHEMBL4210376: 3,4-Dichloro-6-ethoxyquinoline inhibition data for human MAO-A and MAO-B. View Source
- [2] Medscape/MEDLINE. N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide MAO-B inhibition data. View Source
